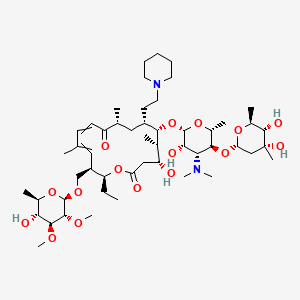

Tylosin, 20-deoxo-20-(1-piperidinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tylosin, 20-deoxo-20-(1-piperidinyl)-” is a formidable antibiotic with exceptional potency . It is used in combating an array of bacterial infections . Its molecular formula is C51H88N2O16 and has a molecular weight of 985.25 .

Synthesis Analysis

The synthesis of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” involves reductive amination of the C-20 aldehyde group . The majority of the compounds are prepared using metal hydrides (sodium cyanoborohydride or sodium borohydride) as the reducing agents and a suitable cyclic alkylamine .Molecular Structure Analysis

The molecular structure of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” is represented by the formula C51H88N2O16 . The molecular weight of the compound is 985.25 .Chemical Reactions Analysis

“Tylosin, 20-deoxo-20-(1-piperidinyl)-” is an intermediate in the synthesis of Tylosin .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” are represented by its molecular formula C51H88N2O16 and molecular weight of 985.25 .Scientific Research Applications

Antibiotic Binding and Ribosomal Interactions

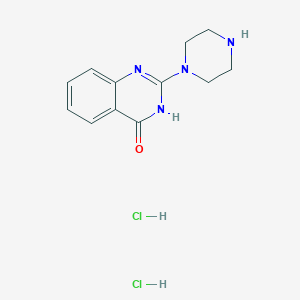

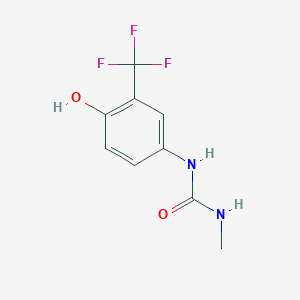

Tylosin and its derivatives, such as tildipirosin and tilmicosin, have been studied for their interactions with ribosomes of bacterial pathogens like Pasteurella multocida and Escherichia coli. These antibiotics bind to the same macrolide site within the large subunit of ribosomes. However, they differ in how they occupy this site, with the piperidine components in tildipirosin, for instance, distinguishing it from tylosin and tilmicosin. The piperidine of tildipirosin is oriented into the tunnel lumen, potentially interfering with the growing nascent peptide (Poehlsgaard et al., 2012).

Antibacterial Activity

Research has focused on synthesizing tylosin-related derivatives to evaluate their antibacterial impact. Some derivatives have shown expanded antibacterial impact against Gram-negative bacteria, such as E. coli and Klebsiella pneumoniae, while retaining or increasing activity against Gram-positive bacteria like Staphylococcus aureus (Sugawara et al., 2017).

Environmental Impact and Degradation

Studies on tylosin's degradation and adsorption behavior in dairy lagoon sediment suspensions under varying pH and redox conditions indicate its persistence in solution and the influence of environmental factors on its degradation and adsorption behavior (Ali et al., 2013).

Pharmaceutical Applications

Research on piperidine derivatives, which are related to tylosin, has shown their importance in creating drugs for various biological activities, including inhibiting activity in monoamine receptors. Piperidine derivatives have been linked to valuable biological activities, such as treating HIV-mediated diseases and functioning as serotonin receptor agents (Devarasetty et al., 2018).

Antimicrobial Resistance

The occurrence of tylosin-resistant enterococci in swine manure and its potential transport through tile drainage systems into surface waters raises concerns about the development of microbial resistance due to antibiotic residues in manure (Hoang & Soupir, 2010).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHGJLYPEOOKAB-INWPZJCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H88N2O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

985.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)

![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)

![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)

![D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)](/img/structure/B1436921.png)